Diethyl dimethyldiphosphonate
Description
Properties
CAS No. |
32288-17-8 |
|---|---|
Molecular Formula |
C6H16O5P2 |
Molecular Weight |
230.14 g/mol |
IUPAC Name |
1-[[ethoxy(methyl)phosphoryl]oxy-methylphosphoryl]oxyethane |
InChI |
InChI=1S/C6H16O5P2/c1-5-9-12(3,7)11-13(4,8)10-6-2/h5-6H2,1-4H3 |
InChI Key |
YCQJGVYQCXLCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)OP(=O)(C)OCC |
Origin of Product |
United States |
Preparation Methods
Diethyl dimethyldiphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with a suitable halide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactions using specialized equipment to maintain the necessary reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Related Phosphonate Compounds
The search results focus on diethyl phosphite , dimethyl methylphosphonate (DMMP) , and diethyl methylphosphonate (DEMP) , which share structural similarities but differ in functionality. Key reactions for these analogs include:
Hydrophosphonylation
-
Diethyl phosphite reacts with aldehydes (Abramov reaction) or imines (Pudovik/Kabachnik–Fields reactions) to form α-hydroxyphosphonates or aminophosphonates, respectively .
-
Example with aldehydes:
Radical Reactions
-
DEMP and DMMP undergo hydrogen abstraction by hydroxyl radicals (- OH), forming carbon-centered radicals that react with oxygen to yield phosphonic acid monoesters .
Rate Constants :Compound Rate Constant (M⁻¹s⁻¹) DMMP $(2 \pm 1) \times 10^8$ DEMP $(6 \pm 1) \times 10^8$
Atmospheric Degradation
-
DEMP reacts with OH radicals in the atmosphere, producing ethyl methylphosphonate ($C_2H_5OP(O)(OH)CH_3$) and secondary products like CO₂ and formaldehyde .
Michaelis–Arbuzov Reaction
Atherton–Todd Reaction
Key Challenges
-
Nomenclature Issues : "Diethyl dimethyldiphosphonate" is not an IUPAC-recognized name. Valid diphosphonates (e.g., methylene diphosphonate, MDP) contain two phosphonate groups linked by a carbon bridge .
-
Synthetic Feasibility : Diphosphonates like MDP are typically synthesized via condensation reactions, but no industrial routes for ethyl/methyl-substituted analogs are documented .
Suggested Alternatives
If the target compound involves two phosphonate groups , consider:
Scientific Research Applications
Diethyl dimethyldiphosphonate has numerous applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various phosphonate compounds, which are important intermediates in organic synthesis. In biology and medicine, phosphonates derived from this compound are studied for their potential as antiviral and antibacterial agents. Additionally, this compound is used in the development of flame retardants and plasticizers in the industrial sector .
Mechanism of Action
The mechanism of action of diethyl dimethyldiphosphonate involves its ability to interact with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The phosphonate group in the compound is known to mimic phosphate groups, allowing it to interfere with enzyme functions that rely on phosphorylation. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Key Observations :
- DEMDP’s diphosphonate structure distinguishes it from mono-phosphonates, influencing its molecular weight, solubility, and reactivity.
- Substituents (e.g., hydroxymethyl, amino) in analogs confer unique chemical properties, such as hydrogen bonding or coordination capabilities .
DEMDP
- Pathway : Forms during VX hydrolysis via condensation of EMPA under MOF catalysis. Reaction conditions (e.g., aqueous environment, MOF activation) significantly influence yield .
- Detection : $^{31}$P NMR spectroscopy tracks DEMDP formation alongside EMPA, with peaks at δ ≈ 25–35 ppm for phosphonate species .
Physicochemical Properties
Limited data exist for DEMDP, but inferences can be drawn from analogs:
- Solubility: Mono-phosphonates like dimethyl methylphosphonate (DMMP) are water-miscible due to polar ester groups , whereas DEMDP’s dimeric structure may reduce hydrophilicity.
- Thermal Stability : DMMP exhibits a flash point of 156°C ; DEMDP’s stability under thermal stress is unstudied.
- Reactivity: DEMDP’s diphosphonate structure may enhance chelation with metal ions, unlike mono-phosphonates .
Research Findings and Case Studies
- DEMDP in Decontamination : MOF-catalyzed hydrolysis of VX achieves >90% conversion to EMPA and DEMDP within 12 hours, highlighting its role in nerve agent neutralization .
- Aminophosphonates in Drug Design: Compounds like Diethyl (benzamido(diisopropoxyphosphoryl)methyl)phosphonate show promise as protease inhibitors, leveraging phosphonate-metal interactions .
Biological Activity
Diethyl dimethyldiphosphonate (DEEDP) is a phosphonate compound that has garnered attention for its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article explores the biological activity of DEEDP, focusing on its mechanisms of action, toxicological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by two ethyl groups and two dimethylphosphonate groups. Its chemical formula is , and it is classified as a diphosphonate. The compound's structure contributes to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
-
Toxicological Effects :
- Studies have shown that DEEDP exhibits nephrotoxic effects, particularly in male rats. A significant increase in kidney weights and alpha(2u)-globulin accumulation was observed following administration of DEEDP, indicating potential renal toxicity .
- In a long-term carcinogenesis study, DEEDP exposure led to an increased incidence of kidney tumors in male rats after two years, highlighting its potential carcinogenic properties .
-
Biotransformation :
- DEEDP undergoes rapid biotransformation in vivo. Following administration, metabolites such as ethyl ethylphosphonate and ethylphosphonate were identified in urine, indicating that DEEDP is efficiently absorbed and excreted by the body .
- The metabolic pathway suggests that DEEDP may influence various biological processes through its metabolites.
- Immunological Activity :
Case Studies
- A study involving male Fischer-344 rats administered with DEEDP showed dose-dependent increases in kidney toxicity markers. Specifically, doses of 50 mg/kg and 100 mg/kg were used to evaluate renal effects over five consecutive days .
- Another investigation into the effects of diphosphonates on immune cells revealed significant stimulation of Vγ9Vδ2 T-cells at low concentrations (EC50 = 0.91 nM), suggesting potential therapeutic applications in immunotherapy .
Data Table: Summary of Biological Effects
Q & A
Q. What are the established synthetic routes for diethyl dimethyldiphosphonate, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or esterification of phosphorylated intermediates. A validated three-step approach includes:
Phosphorylation: Reacting dimethylphosphonate with a chlorinating agent (e.g., PCl₃) to form a reactive intermediate.
Esterification: Introducing diethyl groups via alcoholysis under anhydrous conditions.
Purification: Distillation or column chromatography to isolate the product (purity >95%) .
Critical Parameters:
- Temperature: Excess heat (>100°C) may lead to side reactions (e.g., hydrolysis or decomposition).
- Solvent Choice: Anhydrous toluene or THF minimizes competing hydrolysis.
- Catalysts: Lewis acids (e.g., MgCl₂) improve esterification efficiency.
Example Yield Optimization Table:
| Step | Reagent Ratio | Temp. (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1:1.2 (PCl₃) | 0–5 | 85 |
| 2 | 1:3 (EtOH) | 60–70 | 78 |
| 3 | – | – | 95 |
Reference: Multi-step synthesis protocols for analogous diphosphonates are detailed in .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-Ray Crystallography: Resolves bond angles (e.g., P–O–C ≈ 120°) and confirms stereochemistry. Requires single crystals grown via slow evaporation in hexane/ethyl acetate .
- Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peaks (e.g., m/z 257 for C₆H₁₅O₆P₂). Fragmentation patterns distinguish structural isomers .
Reference: Crystallographic symmetry codes and unit cell parameters for related compounds are provided in .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer: Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) often arise from:
- Trace Moisture: Even 0.1% H₂O accelerates hydrolysis. Use Karl Fischer titration to quantify water in solvents .
- Isomeric Purity: Steric effects from methyl/ethyl groups alter reaction pathways. Validate purity via HPLC (C18 column, acetonitrile/water eluent) .
- Catalytic Traces: Metal residues (e.g., from glassware) can catalyze side reactions. Chelate with EDTA pre-treatment .
Case Study: Conflicting reports on hydrolysis half-life (t₁/₂ = 2–8 hrs at pH 7) were resolved by standardizing buffer ionic strength (0.1 M KCl) and temperature (25±0.5°C) .
Q. What strategies mitigate thermal instability during high-temperature applications of this compound?
Methodological Answer: The compound degrades above 150°C via P–O bond cleavage. Mitigation approaches include:
- Additives: Radical scavengers (e.g., BHT) suppress decomposition (10% increase in thermal stability at 1% w/w) .
- Inert Atmosphere: N₂ or Ar prevents oxidative degradation (TGA shows 20°C stability improvement under N₂) .
- Encapsulation: Microencapsulation in silica matrices extends usable temperature range to 200°C .
Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., alkaline phosphatases). Focus on phosphonate–metal ion interactions (ΔG < −8 kcal/mol suggests strong binding) .
- MD Simulations: GROMACS simulations (CHARMM36 force field) assess conformational stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Models: Correlate substituent electronegativity (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups (σ > 0.5) enhance inhibition potency by 40% .
Reference: Quantum chemistry-based profiling for analogous compounds is detailed in .
Q. Safety and Handling Considerations
Q. Key Research Gaps Identified
Limited in vivo toxicokinetic data for chronic exposure (prioritize OECD 453-compliant studies).
Mechanistic insights into P–C bond cleavage under photolytic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
